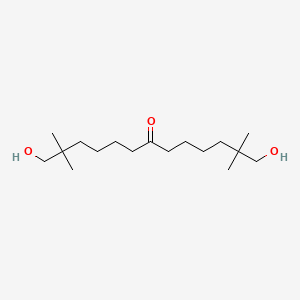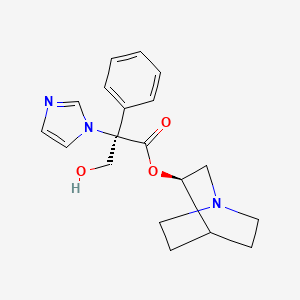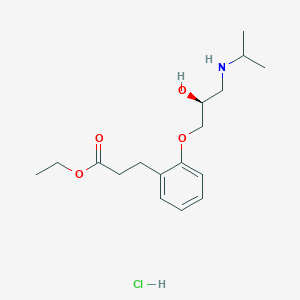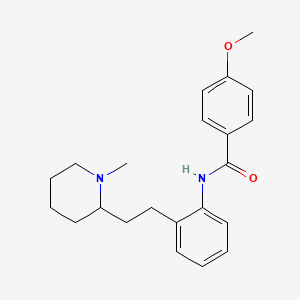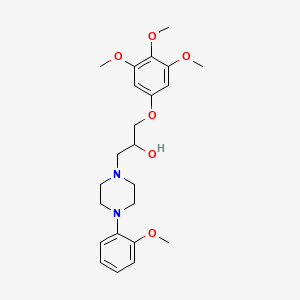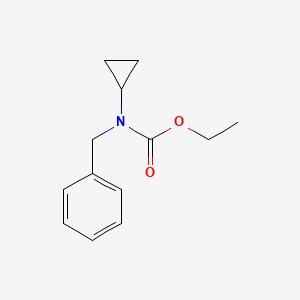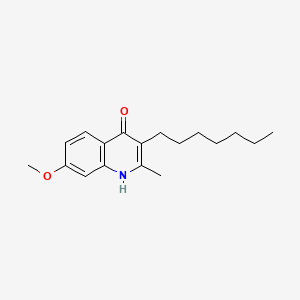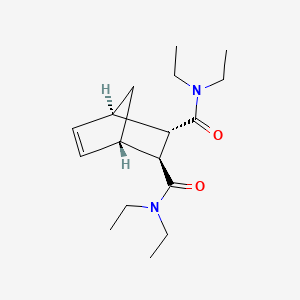![molecular formula C25H31N7O6 B1671335 (2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine CAS No. 1453868-32-0](/img/structure/B1671335.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Overview
Description
ENMD-2076 L-(+)-Tartaric acid is a novel, orally active, small molecule kinase inhibitor. It has shown significant potential in inhibiting tumor growth and survival by targeting multiple pathways, including angiogenesis, proliferation, and the cell cycle . This compound has selective activity against mitotic kinase Aurora A and kinases involved in angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
Target of Action
ENMD-2076 Tartrate, also known as KXQ762CQTH, is a novel orally active, small molecule kinase inhibitor . The primary targets of ENMD-2076 Tartrate are the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, specifically vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .
Mode of Action
ENMD-2076 Tartrate interacts with its targets by inhibiting their activity. It has selective activity against the mitotic kinase Aurora A, which plays a key role in cell division . In addition to this, ENMD-2076 Tartrate also inhibits angiogenic kinases, VEGFRs, and FGFRs, which are crucial for the formation of new blood vessels .
Biochemical Pathways
The action of ENMD-2076 Tartrate affects several biochemical pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . By inhibiting Aurora A and angiogenic kinases, ENMD-2076 Tartrate disrupts these pathways, leading to a decrease in tumor growth and survival .
Pharmacokinetics
The pharmacokinetics of ENMD-2076 Tartrate were characterized by a rapid absorption phase (T max 3–7.8 hours), a half-life (t 1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of ENMD-2076 Tartrate, influencing its therapeutic efficacy .
Result of Action
The action of ENMD-2076 Tartrate results in a decrease in cellular proliferation and microvessel density, and an increase in p53 and p73 expression . It has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from various cancer cell lines .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ENMD-2076 L-(+)-Tartaric acid involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of ENMD-2076 L-(+)-Tartaric acid likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
ENMD-2076 L-(+)-Tartaric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The specific conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ENMD-2076 L-(+)-Tartaric acid, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
ENMD-2076 L-(+)-Tartaric acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in cell cycle regulation, angiogenesis, and tumor growth inhibition.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Comparison with Similar Compounds
ENMD-2076 L-(+)-Tartaric acid is unique due to its multitargeted kinase inhibition profile, combining antimitotic and antiangiogenic activities. Similar compounds include:
Sunitinib: A multitargeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another multitargeted kinase inhibitor with applications in cancer treatment.
Pazopanib: A kinase inhibitor targeting VEGFRs and used in the treatment of renal cell carcinoma.
These compounds share some similarities with ENMD-2076 L-(+)-Tartaric acid but differ in their specific kinase targets and therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-STTJLUEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453868-32-0 | |
| Record name | ENMD-2076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENMD-2076 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


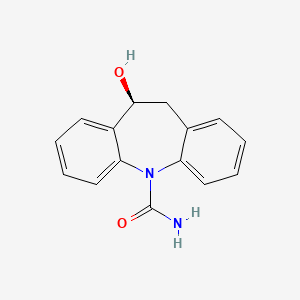
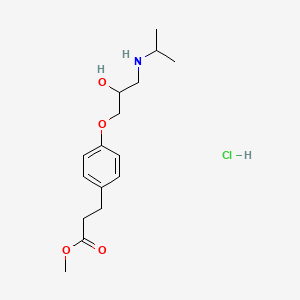
![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)
